Bibn 99

Muscarinic Receptor M2 Selectivity Receptor Binding

Researchers needing to block central M2 autoreceptors without confounding peripheral cardiac effects face limited tool compounds. Bibn 99 (BIBN 99) solves this with a validated profile: - BBB-penetrant, competitive M2 antagonist (Ki ~1 nM) - High M2/M1 selectivity; reduced cardiac potency vs. AF-DX 116 - Documented use in rodent behavioral assays and receptor mapping Available for R&D, with batch-specific COA and stable supply.

Molecular Formula C31H42ClN5O3
Molecular Weight 568.1 g/mol
CAS No. 145301-48-0
Cat. No. B1666969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBibn 99
CAS145301-48-0
SynonymsBibn-99;  Bibn 99;  Bibn99
Molecular FormulaC31H42ClN5O3
Molecular Weight568.1 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)Cl)C(=O)NC4=C2N=CC=C4
InChIInChI=1S/C31H42ClN5O3/c1-5-15-31(3,4)30(40)36(6-2)17-8-9-22-13-18-35(19-14-22)21-27(38)37-26-12-11-23(32)20-24(26)29(39)34-25-10-7-16-33-28(25)37/h7,10-12,16,20,22H,5-6,8-9,13-15,17-19,21H2,1-4H3,(H,34,39)
InChIKeyLUPAFPUKESJDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bibn 99: Brain-Penetrant M2 Antagonist Overview


Bibn 99 (BIBN 99, CAS 145301-48-0) is a lipophilic, competitive antagonist of the muscarinic acetylcholine receptor M2 (CHRM2) [1]. It is a small molecule belonging to the dibenzazepine and pyridine chemical classes [2]. Unlike many earlier M2-preferring antagonists, Bibn 99 is characterized by its ability to cross the blood-brain barrier (BBB), which, combined with its subtype selectivity profile, makes it a valuable tool for investigating central cholinergic function [3].

Why Bibn 99 Is Essential for CNS Research


The muscarinic M2 receptor is a critical autoreceptor regulating acetylcholine release both centrally and peripherally, but not all M2 antagonists are interchangeable. A compound's utility in central nervous system (CNS) research hinges on a specific combination of receptor subtype selectivity, functional activity, and the ability to penetrate the blood-brain barrier [1]. For example, while AF-DX 116 is a well-known M2-selective antagonist, it exhibits significantly higher peripheral cardiac potency, limiting its use for studying central M2 function without confounding effects [1]. Bibn 99's distinct balance of M2/M1 selectivity, competitive antagonism, and documented CNS exposure after peripheral administration makes it a non-substitutable tool for specific in vivo paradigms where these parameters are critical [2].

Bibn 99 Comparative Evidence


M2 Subtype Selectivity vs. AF-DX 116

Bibn 99 demonstrates a 30-fold selectivity for M2 over M1 receptors, a key feature for minimizing off-target effects in complex neuronal systems [1]. This contrasts with AF-DX 116, which, despite being a commonly used M2 antagonist, has a lower M2/M1 selectivity ratio based on its binding affinities .

Muscarinic Receptor M2 Selectivity Receptor Binding

Cardiovascular Advantage Over AF-DX 116

In vivo studies reveal a stark difference in peripheral M2-mediated bradycardia. Despite having a ~3-fold higher affinity for M2 binding sites, Bibn 99 was 7- to 18-fold less potent than AF-DX 116 in inhibiting vagally induced bradycardia in rats and guinea-pigs [1]. This suggests a more favorable central vs. peripheral activity profile for Bibn 99.

In Vivo Pharmacology Cardiovascular Safety M2 Antagonist

CNS Penetration and M2 Receptor Occupancy

Bibn 99 is explicitly characterized as a lipophilic M2 antagonist capable of crossing the blood-brain barrier [1]. Its CNS activity is confirmed by its ability to inhibit the binding of the M2-preferring radioligand [125I]Z-IQNP in the cerebellum, a brain region with high M2 receptor density [2]. In contrast, many other M2 antagonists, like AF-DX 116 and methoctramine, have limited or no documented CNS penetration after peripheral administration.

Blood-Brain Barrier CNS Penetration M2 Antagonist

Competitive M2 Antagonism in Functional Assays

Functional studies in isolated tissue preparations confirm Bibn 99 acts as a competitive antagonist with an 11- to 25-fold higher functional affinity for M2 receptors than for M1 or M3 receptors [1]. This functional selectivity is a more physiologically relevant measure than binding affinity alone.

Functional Assay Competitive Antagonist Muscarinic Receptor

Bibn 99 Research Applications


CNS Cholinergic & Cognitive Studies

Bibn 99 is uniquely suited for in vivo studies in rodents where central M2 receptor modulation is the target, and peripheral M2-mediated effects would confound results. Its combination of BBB penetration, high M2/M1 selectivity, and reduced cardiac potency [1] makes it a superior choice over comparators like AF-DX 116 or methoctramine for behavioral and cognitive assays following systemic administration.

Ex Vivo Autoradiography for M2 Occupancy

Due to its high M2 affinity and selectivity, Bibn 99 is an excellent tool for defining M2 receptor populations in brain tissue. As demonstrated, it can selectively inhibit M2-preferring radioligand binding (e.g., [125I]Z-IQNP) in M2-rich regions like the cerebellum [2]. This application is critical for studies mapping receptor changes in disease models (e.g., Alzheimer's disease) or for pharmacokinetic/pharmacodynamic (PK/PD) assessments of new CNS-active M2 ligands.

Isolated Tissue M2 Functional Studies

Bibn 99's established competitive antagonism and functional selectivity profile in isolated tissues like rabbit vas deferens and guinea-pig trachea [3] make it a reliable pharmacological tool. Researchers can use it to definitively attribute M2 receptor-mediated responses in complex tissue preparations, where other non-selective antagonists would produce ambiguous results.

Preclinical Cognitive M2 Antagonist Validation

Given its pioneer status as a lipophilic M2 antagonist with CNS activity [1], Bibn 99 serves as a key reference compound and proof-of-concept tool for validating the therapeutic hypothesis that blocking central presynaptic M2 autoreceptors can enhance acetylcholine release and improve cognitive deficits. New chemical entities in development for Alzheimer's disease or traumatic brain injury can be benchmarked against Bibn 99's in vivo profile.

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